molecular formula C19H33NO2S B2757717 N-tridecylbenzenesulfonamide CAS No. 124984-86-7

N-tridecylbenzenesulfonamide

Cat. No.: B2757717
CAS No.: 124984-86-7
M. Wt: 339.54
InChI Key: WDRWVZGTXVVKSZ-UHFFFAOYSA-N
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Description

N-tridecylbenzenesulfonamide is an organic compound with the molecular formula C19H33NO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tridecylbenzenesulfonamide typically involves the reaction of tridecylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C13H27NH2C6H5SO2NHC13H27+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_{13}\text{H}_{27}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_{13}\text{H}_{27} + \text{HCl} C6​H5​SO2​Cl+C13​H27​NH2​→C6​H5​SO2​NHC13​H27​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-tridecylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-tridecylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-tridecylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

  • N-butylbenzenesulfonamide
  • N-octylbenzenesulfonamide
  • N-dodecylbenzenesulfonamide

Comparison: N-tridecylbenzenesulfonamide is unique due to its longer alkyl chain compared to similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer alkyl chain may enhance its hydrophobic interactions, potentially leading to stronger binding with biological targets.

Properties

IUPAC Name

N-tridecylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-23(21,22)19-16-13-12-14-17-19/h12-14,16-17,20H,2-11,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWVZGTXVVKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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